2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of 5-methoxybenzoic acid, followed by the introduction of the oxadiazole ring through a cyclization reaction. The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the oxadiazole ring.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing and Reducing Agents: For oxidation and reduction reactions, agents such as hydrogen peroxide or sodium borohydride may be employed.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the oxadiazole ring, contribute to its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.
5-methoxy-2-bromobenzylamine: Another derivative with similar structural features.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: A compound with a similar bromine and methoxy substitution pattern.
Uniqueness
2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-7-15-11(19-16-7)6-14-12(17)9-5-8(18-2)3-4-10(9)13/h3-5H,6H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFJPOYNSPPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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